molecular formula C21H22ClN3O4 B4419221 methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate

Cat. No. B4419221
M. Wt: 415.9 g/mol
InChI Key: KMAABGISGOBIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MCLA-128 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

MCLA-128 works by binding to the extracellular domain of HER3, which prevents the activation of the HER2/3 signaling pathway. This, in turn, leads to the inhibition of cancer cell growth and survival. MCLA-128 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MCLA-128 has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and inhibit the HER2/3 signaling pathway. MCLA-128 has also been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

MCLA-128 has several advantages for laboratory experiments. It is easy to synthesize, has minimal toxicity in normal cells, and has been found to be effective against several types of cancer. However, MCLA-128 has some limitations for laboratory experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MCLA-128.

Future Directions

There are several future directions for research on MCLA-128. One area of research is the development of more effective cancer therapies that combine MCLA-128 with other drugs. Another area of research is the investigation of MCLA-128's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MCLA-128.

Scientific Research Applications

MCLA-128 has been studied extensively for its potential therapeutic applications in the treatment of cancer. It has been found to be effective against several types of cancer, including breast cancer, ovarian cancer, and lung cancer. MCLA-128 works by inhibiting the HER2/3 signaling pathway, which is responsible for cancer cell growth and survival.

properties

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-14(26)24-9-11-25(12-10-24)19-8-5-16(21(28)29-2)13-18(19)23-20(27)15-3-6-17(22)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAABGISGOBIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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